3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine
Description
This compound is a pyridine derivative featuring multiple electron-withdrawing groups, including a chlorine atom and two trifluoromethyl (-CF₃) substituents. Such structural attributes are common in agrochemicals and pharmaceuticals, where trifluoromethyl groups enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF6NO/c22-18-10-16(21(26,27)28)11-29-19(18)9-13-4-6-17(7-5-13)30-12-14-2-1-3-15(8-14)20(23,24)25/h1-8,10-11H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIBDCRVYWNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions, respectively.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable methoxyphenyl derivative reacts with the pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted with both chloro and trifluoromethyl groups, which contribute to its unique chemical reactivity and biological properties. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Anticancer Activity
Research indicates that derivatives of trifluoromethylpyridine, including the target compound, exhibit significant anticancer properties. A study highlighted the potential of pyridine derivatives in inhibiting cancer cell proliferation, particularly in breast and lung cancer models .
Drug Development
The compound's structure allows it to act as a scaffold for developing new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further exploration in drug design, particularly for conditions associated with dysregulated cell growth.
FDA-Approved Drugs
Trifluoromethyl-containing drugs have been increasingly recognized for their therapeutic efficacy. A review of FDA-approved drugs containing trifluoromethyl groups noted their roles in treating diverse conditions, including inflammatory diseases and cancers .
Crop Protection
The compound serves as an intermediate in the synthesis of agrochemicals designed to protect crops from pests and diseases. Trifluoromethylpyridines have been successfully utilized in formulations that target specific pests while minimizing environmental impact .
Market Presence
Fluazifop-butyl was among the first trifluoromethylpyridine derivatives introduced into the agrochemical market, leading to the development of over 20 new products that have received ISO common names for agricultural use .
Synthesis and Application Case Study
A notable case study involved the synthesis of a related trifluoromethylpyridine derivative that demonstrated potent herbicidal activity against various weed species. The synthesis involved chlorination followed by fluorination processes, showcasing efficient methods for producing active compounds for agricultural use .
In another study focused on biological activity, researchers conducted molecular docking studies to evaluate the interaction of trifluoromethylpyridine derivatives with specific protein targets involved in cancer progression. The results indicated promising binding affinities, suggesting potential therapeutic applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Products/Studies |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Various trifluoromethyl derivatives |
| Agrochemicals | Crop protection | Fluazifop-butyl and related products |
| Drug Development | Scaffold for new drug design | FDA-approved drugs containing trifluoromethyl groups |
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Trifluoromethyl vs. Trifluoromethoxy : The replacement of a trifluoromethyl group with trifluoromethoxy (-OCF₃) in compound 7f may enhance lipophilicity and alter herbicidal activity due to increased electron-withdrawing effects.
- Fluorine Substituents : Compound 7i incorporates difluoro groups, which could improve metabolic resistance but reduce solubility compared to the target compound.
- Functional Group Diversity : The benzohydrazide derivative introduces a polar hydrazide group, likely increasing water solubility but reducing membrane permeability relative to the target compound’s benzyl ether.
Physicochemical Properties
Table 2: Physical Properties of Selected Analogues
Key Observations :
- Melting Points : The target compound’s benzyloxy-phenylmethyl group may result in a melting point between 70–120°C, similar to analogs like 7e and 7f .
- Lipophilicity : The target compound’s predicted LogP (~4.2) suggests moderate lipophilicity, lower than 7f (LogP ~5.1) due to fewer trifluoromethyl groups. This balance may favor both solubility and membrane permeability.
- Molecular Weight : The target compound’s higher molecular weight (~435.7) compared to simpler analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine (~222.6) could impact bioavailability and synthetic yield.
Biological Activity
3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SARs), and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which are known to enhance lipophilicity and bioactivity. The molecular formula is with a molecular weight of approximately 367.78 g/mol.
Antitumor Activity
Research indicates that derivatives of pyridine compounds exhibit significant antitumor effects. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including those associated with lymphoma and solid tumors. The mechanism often involves the modulation of key signaling pathways such as mTOR and PI3K/Akt pathways, leading to apoptosis in malignant cells .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of pyridine derivatives. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays revealed IC50 values for COX-1 and COX-2 inhibition at concentrations comparable to established anti-inflammatory drugs like indomethacin .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)-2-pyridine | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Indomethacin | 9.17 | - |
Structure-Activity Relationships (SAR)
The presence of electron-withdrawing groups such as trifluoromethyl enhances the biological activity of these compounds by increasing their metabolic stability and interaction with biological targets. The SAR studies suggest that modifications on the phenyl rings can lead to significant changes in potency and selectivity against various enzymes involved in cancer and inflammation .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a related trifluoromethyl pyridine derivative against glioma cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound activates caspase pathways, underpinning its potential as an anticancer agent .
Case Study 2: Inhibition of COX Enzymes
In another investigation focusing on anti-inflammatory activity, researchers synthesized several derivatives based on the parent compound structure. These derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes in vitro, demonstrating that modifications at specific positions significantly enhanced their inhibitory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
